Cas no 152946-83-3 (2,3-Dichloro-2,3-dihydro-1,4-benzodioxine)
2,3-Dichloro-2,3-dihydro-1,4-benzodioxine Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dichloro-2,3-dihydro-1,4-benzodioxine
- 2,3-Dichloro-2,3-dihydro-1,4-benzodioxin
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- MDL: MFCD24842606
- Inchi: 1S/C8H6Cl2O2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4,7-8H
- InChI Key: MKFKHXCVLVUARS-UHFFFAOYSA-N
- SMILES: ClC1C(OC2C=CC=CC=2O1)Cl
Computed Properties
- Exact Mass: 203.9744848g/mol
- Monoisotopic Mass: 203.9744848g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 18.5
2,3-Dichloro-2,3-dihydro-1,4-benzodioxine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB278897-250 mg |
2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98%; . |
152946-83-3 | 98% | 250 mg |
€179.00 | 2023-07-20 | |
| abcr | AB278897-1 g |
2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98%; . |
152946-83-3 | 98% | 1 g |
€398.00 | 2023-07-20 | |
| abcr | AB278897-250mg |
2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98%; . |
152946-83-3 | 98% | 250mg |
€179.00 | 2025-04-20 | |
| abcr | AB278897-1g |
2,3-Dichloro-2,3-dihydro-1,4-benzodioxin, 98%; . |
152946-83-3 | 98% | 1g |
€398.00 | 2025-04-20 |
2,3-Dichloro-2,3-dihydro-1,4-benzodioxine Suppliers
2,3-Dichloro-2,3-dihydro-1,4-benzodioxine Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 2,3-Dichloro-2,3-dihydro-1,4-benzodioxine
Comprehensive Overview of 2,3-Dichloro-2,3-dihydro-1,4-benzodioxine (CAS No. 152946-83-3): Properties, Applications, and Research Insights
2,3-Dichloro-2,3-dihydro-1,4-benzodioxine (CAS No. 152946-83-3) is a specialized organic compound belonging to the benzodioxine family. Its unique molecular structure, featuring a dichlorinated and dihydrogenated benzodioxine core, has garnered significant attention in pharmaceutical and agrochemical research. This compound is often explored for its potential as a building block in synthetic chemistry due to its versatile reactivity and stability under controlled conditions.
Recent trends in scientific literature highlight growing interest in sustainable synthesis methods for halogenated benzodioxines, including 2,3-Dichloro-2,3-dihydro-1,4-benzodioxine. Researchers are investigating green chemistry approaches to minimize environmental impact while maintaining high yields. Common search queries such as "benzodioxine derivatives applications" and "CAS 152946-83-3 solubility" reflect user demand for practical data on this compound's physicochemical properties.
The compound's molecular weight (221.06 g/mol) and lipophilicity (LogP ~2.8) make it particularly relevant in drug discovery pipelines. Computational studies suggest potential interactions with biological targets, though comprehensive toxicity profiles require further validation. Analytical techniques like HPLC and GC-MS are typically employed for purity assessment, with typical purity grades exceeding 95% for research purposes.
In material science, 152946-83-3 has shown promise as a precursor for functionalized polymers. Its aromatic stability combined with chlorine reactivity enables controlled polymerization processes. Industry forums frequently discuss its potential in electronic materials, particularly for organic semiconductors, though commercial applications remain in exploratory phases.
Storage recommendations for 2,3-Dichloro-2,3-dihydro-1,4-benzodioxine emphasize anhydrous conditions at temperatures below 25°C to prevent degradation. Safety data sheets recommend standard laboratory precautions, including proper ventilation and PPE when handling the powdered form. These protocols align with broader industry shifts toward responsible chemical management practices.
Emerging research directions include exploring the compound's catalytic potential in cross-coupling reactions, a hot topic in organic synthesis communities. Patent analyses reveal increasing filings involving benzodioxine scaffolds, particularly in medicinal chemistry applications targeting enzyme modulation. This aligns with search trends showing rising interest in "small molecule therapeutics" and "heterocyclic drug design".
Quality control protocols for CAS 152946-83-3 typically involve spectroscopic verification (1H/13C NMR, IR) and chromatographic analysis. Batch-to-batch consistency is critical for research reproducibility, driving demand for certified reference materials from accredited suppliers. The compound's melting point (128-131°C) and thermal stability parameters are frequently documented in technical literature.
Environmental fate studies of chlorinated benzodioxines remain an active area of investigation, particularly regarding biodegradation pathways. While 152946-83-3 demonstrates moderate persistence in aquatic systems, advanced wastewater treatment methods show promising degradation efficiency. These findings address growing public interest in "green pharmaceuticals" and "eco-friendly chemical production".
From a regulatory perspective, 2,3-Dichloro-2,3-dihydro-1,4-benzodioxine falls under general chemical safety frameworks rather than specialized restrictions. However, researchers should consult REACH compliance guidelines and regional chemical inventories before international shipments. This precaution reflects increasing globalization of research supply chains and corresponding regulatory complexities.
The compound's structure-activity relationships continue to inspire computational modeling studies, particularly in QSAR analyses. Machine learning approaches are being applied to predict novel bioactive derivatives, tapping into broader interest in "AI for drug discovery". Such interdisciplinary applications demonstrate how traditional chemical research intersects with cutting-edge digital transformation in the life sciences.
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